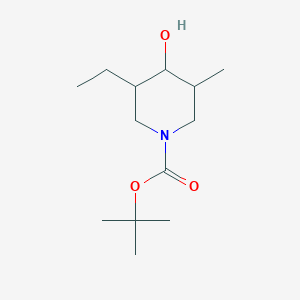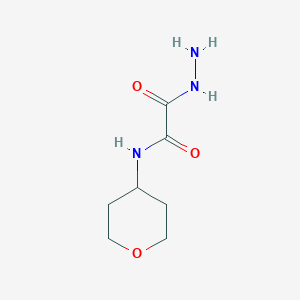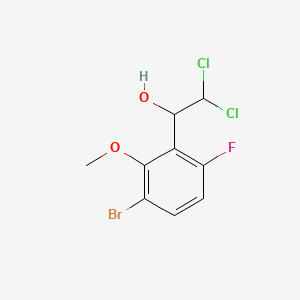
tert-Butyl 3-ethyl-4-hydroxy-5-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its tert-butyl ester group, which is known for its steric hindrance and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate can undergo oxidation to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: tert-Butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: It is explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neuroprotective and anti-inflammatory properties.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl ester group provides steric hindrance, enhancing the selectivity and stability of the compound.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate
- 1-Boc-4-piperidone
- 1-Boc-piperidine-4-carboxaldehyde
Comparison:
- Structural Differences: While all these compounds contain the piperidine ring, they differ in the substituents attached to the ring. tert-Butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate has unique ethyl and methyl groups that contribute to its distinct chemical properties.
- Reactivity: The presence of different functional groups affects the reactivity and potential applications of these compounds. For example, the hydroxyl group in tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate allows for specific oxidation and reduction reactions.
- Applications: Each compound has unique applications based on its structure. tert-Butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate is particularly noted for its potential in medicinal chemistry and enzyme inhibition.
Propriétés
Formule moléculaire |
C13H25NO3 |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
tert-butyl 3-ethyl-4-hydroxy-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-6-10-8-14(7-9(2)11(10)15)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3 |
Clé InChI |
RUGSKXSXILDNSS-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(CC(C1O)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)
![([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)





![1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B14777984.png)

![1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)
![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)
